Cas no 22573-24-6 (2-Buten-1-one,1,3-diphenyl-, (2E)-)

2-Buten-1-one,1,3-diphenyl-, (2E)- structure
22573-24-6 structure
Product Name:2-Buten-1-one,1,3-diphenyl-, (2E)-
CAS No:22573-24-6
MF:C16H14O
MW:222.281764507294
CID:261469
PubChem ID:5376310
Update Time:2025-04-19

2-Buten-1-one,1,3-diphenyl-, (2E)- Chemical and Physical Properties

Names and Identifiers

    • 2-Buten-1-one,1,3-diphenyl-, (2E)-
    • (E)-1,3-diphenylbut-2-en-1-one
    • (E)-1,3-dihydro-4-hydroxybenzylidene-5,6-dimethoxy-1H-indol-2-one
    • (E)-1,3-diphenyl-2-buten-1-one
    • (E)-1,3-diphenyl-3-methyl-2-propen-1-one
    • (E)-3-(4-hydroxybenzylidene)-5,6-dimethoxy-1,3-dihydro-indol-2-one
    • (E)-dypnone
    • 1,3-diphenylbut-2-en-1-one
    • 1H-Purine-2,6-dione, 3,7-dihydro-8-(2-(1,3-benzodioxol-5-yl)ethenyl)-1,3-diethyl-, (E)-
    • AC1O68OI
    • LS-126553
    • SureCN7304488
    • trans-dypnone
    • (E)-1,3-diphenyl-but-2-en-1-one
    • 495-45-4
    • 2-Buten-1-one,3-diphenyl-
    • ACETOPHENONE,AR-STYRYL-
    • MLS002637611
    • 8L47F7V9D7
    • AKOS015841739
    • Chalcone, .beta.-methyl-
    • MFCD00043705
    • 1,3-Diphenyl-2-buten-1-one
    • 2-BUTEN-1-ONE, 1,3-DIPHENYL-, (2E)-
    • (2E)-1,3-Diphenyl-2-buten-1-one
    • NSC-2063
    • NSC-208858
    • PLELHVCQAULGBH-OUKQBFOZSA-N
    • NS00043489
    • Dypnone, E-
    • (2E)-1,3-Diphenyl-2-buten-1-one #
    • (2E)-1,3-diphenylbut-2-en-1-one
    • 2-Buten-1-one, 1,3-diphenyl-
    • Q27270695
    • NSC2063
    • Dypnone
    • 1,3-Diphenyl-2-buten-1-one, mostly trans isomer
    • .beta.-Methylchalcone
    • DTXSID301020715
    • DYPNONE, (E)-
    • UNII-8L47F7V9D7
    • 22573-24-6
    • NSC 208858
    • MDL: MFCD00043705
    • Inchi: 1S/C16H14O/c1-13(14-8-4-2-5-9-14)12-16(17)15-10-6-3-7-11-15/h2-12H,1H3/b13-12+
    • InChI Key: PLELHVCQAULGBH-OUKQBFOZSA-N
    • SMILES: O=C(C1C=CC=CC=1)/C=C(\C)/C1C=CC=CC=1

Computed Properties

  • Exact Mass: 222.10452
  • Monoisotopic Mass: 222.104
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 3
  • Complexity: 278
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 17.1A^2
  • XLogP3: 4.3

Experimental Properties

  • Density: 1.06
  • Boiling Point: 342.5°Cat760mmHg
  • Flash Point: 150.1°C
  • PSA: 17.07
  • LogP: 3.97280
Recommended suppliers
NewCan Biotech Limited
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
NewCan Biotech Limited
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Shenzhen Yaoyuan R&D Center Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shenzhen Yaoyuan R&D Center Co.,Ltd
Shandong Feiyang Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shandong Feiyang Chemical Co., Ltd
Handan Zechi Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk